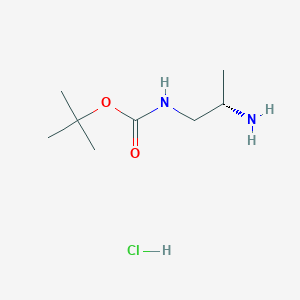

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Description

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a chiral amine derivative widely utilized in pharmaceutical synthesis and asymmetric catalysis. Its stereochemical purity (S-configuration) makes it valuable for producing enantioselective intermediates in drug development, particularly for central nervous system (CNS) therapeutics and protease inhibitors. The compound features a tert-butyl carbamate group attached to a 2-aminopropyl backbone, stabilized as a hydrochloride salt to enhance solubility and handling stability. Key properties include a molecular weight of 210.69 g/mol (exact value varies slightly by source) and a typical purity of ≥95% .

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKQBPNSELZLGM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via N-BOC Amino Acid Derivatives

One of the well-documented methods involves the use of N-BOC-protected amino acids as starting materials. For example, N-BOC-(S)-serine or related derivatives can be converted to the target compound through mixed acid anhydride formation and subsequent amination.

- Formation of mixed acid anhydride by reacting N-BOC-(S)-serine with isobutyl chlorocarbonate in the presence of an acid scavenger such as N-methylmorpholine.

- Condensation of the mixed acid anhydride with an appropriate amine under anhydrous conditions, typically in ethyl acetate.

- Purification by crystallization after solvent removal.

Example from Patent CN102020589B:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine | Formation of mixed acid anhydride |

| 2 | Mixed acid anhydride + benzylamine in ethyl acetate | Condensation to BOC-protected amine |

| 3 | Work-up: aqueous extraction, acid/base washes, solvent evaporation, crystallization | Product isolation with ~92% yield |

This method yields (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, a close analog to the target compound, demonstrating the feasibility of the approach for (S)-configured derivatives.

Salt Formation and Purification

After obtaining the BOC-protected amine, the hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent, often leading to improved crystalline properties and stability.

- The hydrochloride salt formation can be achieved by dissolving the free base in an organic solvent such as ethyl acetate or isopropanol, followed by the addition of hydrochloric acid.

- Crystallization is induced by cooling or addition of a non-solvent like hexane.

- The final product is isolated by filtration and drying.

Alternative Synthetic Routes

Although direct literature on this compound is limited, related carbamate derivatives have been synthesized by:

- Direct carbamoylation of the amine using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- Subsequent salt formation by acidification with hydrogen chloride gas or hydrochloric acid solution.

- Use of phase-transfer catalysts and controlled temperature conditions to optimize yield and stereochemical integrity.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures (0–5 °C) during acid anhydride formation and condensation steps prevents side reactions and racemization.

- Solvent Choice: Ethyl acetate is preferred for condensation due to its moderate polarity and ease of removal.

- Base Selection: N-methylmorpholine and tertiary amines effectively scavenge acid byproducts, improving yield.

- Purification: Sequential washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water removes impurities effectively.

- Crystallization: Addition of hexane or other non-polar solvents promotes crystallization of the hydrochloride salt, enhancing purity.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.

Nucleophiles: Various nucleophiles such as amines or alcohols can react with the compound in substitution reactions.

Major Products:

Free Amine: Removal of the tert-butyl carbamate group yields the free amine, which can be further utilized in synthetic applications.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Synthesis of Lacosamide

One of the primary applications of (S)-tert-butyl (2-aminopropyl)carbamate hydrochloride is as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound plays a critical role in the preparation of other derivatives that lead to lacosamide synthesis, enhancing yield and reducing by-products during reactions. The process typically involves:

- Condensation Reactions : Utilizing N-BOC-D-serine as a starting material, the compound undergoes condensation with benzylamine to form various intermediates leading to lacosamide .

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. Its configuration allows for the selective formation of enantiomers, which is crucial in pharmaceutical development where specific stereochemistry can significantly affect biological activity.

Example Case Study

A study demonstrated the use of this compound in synthesizing chiral amines, which are vital components of numerous pharmaceuticals. The reaction conditions were optimized to maximize enantiomeric excess, showcasing its utility in producing compounds with desired stereochemical configurations .

Development of New Therapeutics

Research indicates that derivatives of this compound have potential as new therapeutics. For example, modifications to its structure have led to compounds exhibiting anti-inflammatory and analgesic properties. This opens avenues for developing medications targeting pain management and inflammatory diseases.

Comparative Data Table

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride and its analogs:

Key Research Findings

Reactivity and Stereoselectivity: The (S)-enantiomer of the target compound exhibits superior stereoselectivity in synthesizing β-amino alcohols compared to its 3-aminopropyl analog, which lacks spatial discrimination due to the longer chain . The cyclopropylmethyl variant (CAS 1909327-88-3) demonstrates enhanced stability under acidic conditions, attributed to the rigid cyclopropane ring, but lower solubility in polar solvents .

Applications in Drug Development: The 2-aminopropyl configuration is critical for binding to serotonin receptors in CNS drug candidates, whereas the ethyl-substituted analog (CAS 273409-54-4) is more suited for lipid-soluble prodrugs . The 3-aminopropyl isomer (CAS 127346-48-9) is preferred in peptide synthesis due to its compatibility with Fmoc/t-Boc protection strategies .

Physicochemical Properties :

Biological Activity

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a chiral compound with the chemical formula CHClNO. This compound is part of the carbamate family and has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure includes a tert-butyl group and an amino group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to physiological effects. Specific studies have indicated that it may influence neuroprotective mechanisms and exhibit anti-inflammatory properties.

Pharmacological Applications

- Neuroprotection : Research indicates that compounds similar to this compound can protect neuronal cells from damage caused by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that this compound may reduce Aβ-induced cytotoxicity in astrocytes, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory conditions .

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and potential interactions with cancer-related signaling cascades .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamate derivatives:

Neuroprotective Effects Against Aβ Toxicity

A study published in Molecules explored the effects of various carbamates on astrocyte cell death induced by Aβ1-42. The results indicated that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests its potential role as a neuroprotective agent .

Inhibition of Pro-inflammatory Cytokines

In a model of chronic inflammation, the administration of this compound led to a marked decrease in the levels of TNF-alpha and IL-6. This study highlights its potential as an anti-inflammatory therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl (2-aminopropyl)carbamate hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via Boc protection of the primary amine group in (S)-1,2-diaminopropane. A key step involves reacting tert-butyl carbamate with (S)-1,2-diaminopropane under anhydrous conditions using dichloroethane (DCE) as a solvent. The reaction requires stoichiometric control to avoid racemization, and the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM:MeOH) and confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15, retention time ~12 min).

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of -NMR (500 MHz, CDCl) to identify characteristic peaks: δ 1.45 (s, 9H, Boc group), 3.09–2.95 (m, 2H, CHNH), and 5.01 (br s, 1H, NH). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] at m/z 223.1543 (CHNO) .

- Advanced Tip : For stereochemical validation, compare optical rotation ([α] = +8.5° in MeOH) with literature values to ensure no racemization during synthesis .

Q. What are the recommended purification strategies for removing byproducts like unreacted starting materials?

- Methodological Answer : After Boc protection, purify the crude product via flash chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM). Final recrystallization in ethyl acetate/hexane (1:3) yields the hydrochloride salt with >98% purity .

Advanced Research Questions

Q. How does the stereochemistry of the aminopropyl group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The (S)-configuration enhances selectivity in asymmetric synthesis, particularly in forming chiral amines for drug intermediates. For example, in P2X7 receptor antagonist synthesis, the (S)-enantiomer showed 10-fold higher binding affinity compared to the (R)-form due to better spatial alignment with target receptors .

- Experimental Design : Conduct kinetic resolution experiments using enantioselective enzymes (e.g., lipases) to compare reaction rates between enantiomers.

Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) or bases (e.g., NaOH). To stabilize the compound during storage, maintain pH 4–6 in aqueous solutions and store at −20°C under argon. For long-term stability, lyophilize the hydrochloride salt .

- Data Contradiction Analysis : While Boc deprotection typically requires TFA, shows successful use of HCl gas for salt formation without premature deprotection, suggesting pH-controlled conditions are critical.

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility varies with solvent polarity and temperature. For example:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 12.5 ± 1.2 |

| DMSO | >50 |

| Ethanol | 28.3 ± 2.1 |

- Troubleshooting : Conflicting data may arise from hygroscopicity or residual solvents. Use Karl Fischer titration to confirm water content (<0.5%) and ensure solvents are degassed before measurements .

Data-Driven Research Questions

Q. What analytical techniques are most effective for detecting degradation products during storage?

- Methodological Answer : Employ LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify degradation peaks. Major degradation products include tert-butyl alcohol (m/z 75.08) and 1,2-diaminopropane hydrochloride (m/z 95.06) .

Q. How does the compound’s hydrochloride salt form impact its crystallinity and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.